molecular formula C5H11NO2 B6324109 (3R,5R)-Piperidine-3,5-diol CAS No. 1043449-04-2

(3R,5R)-Piperidine-3,5-diol

Cat. No.: B6324109
CAS No.: 1043449-04-2
M. Wt: 117.15 g/mol
InChI Key: QCQKTGJRAPFKRX-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-Piperidine-3,5-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring with hydroxyl groups at the 3rd and 5th positions, both in the R configuration. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Piperidine-3,5-diol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a diketone or a keto-alcohol, using chiral catalysts to ensure the correct stereochemistry. For example, asymmetric reduction of 3,5-dioxopiperidine using chiral borane reagents can yield this compound with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of biocatalysts. Enzymatic reduction processes, utilizing enzymes such as carbonyl reductases, are employed to achieve high yields and enantioselectivity. These methods are advantageous due to their mild reaction conditions and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-Piperidine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form diketones or keto-alcohols.

    Reduction: Further reduction can lead to the formation of piperidine derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,5-dioxopiperidine, while reduction can produce various substituted piperidines .

Scientific Research Applications

(3R,5R)-Piperidine-3,5-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-Piperidine-3,5-diol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers. This makes it particularly valuable in the synthesis of chiral drugs and as a tool in stereochemical studies .

Properties

IUPAC Name

(3R,5R)-piperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKTGJRAPFKRX-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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